

Application Notes and Protocols: Iloprost-d4 in Cell Culture Experiments

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Compound of Interest

Compound Name:	Iloprost-d4
Cat. No.:	B12422636

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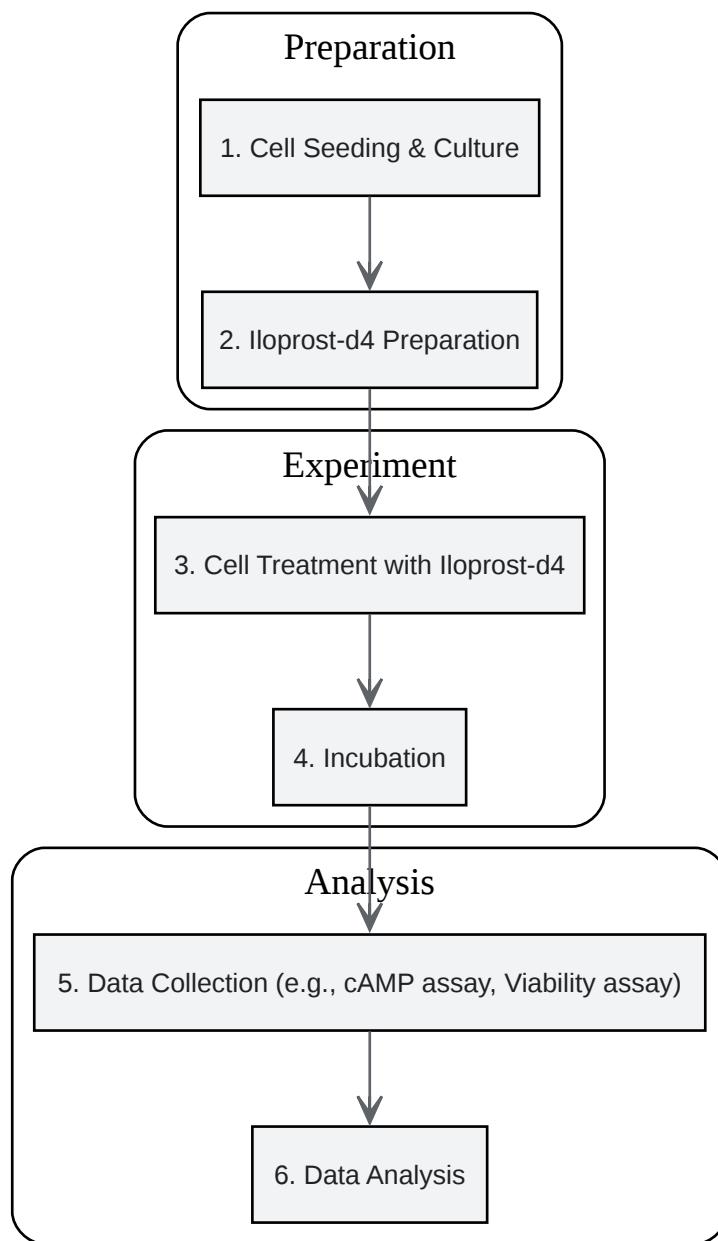
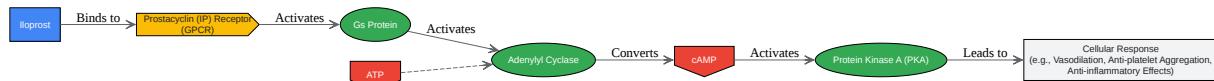
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of **Iloprost-d4** in cell culture experiments. While **Iloprost-d4** is a deuterated form of Iloprost, its biological activity is considered equivalent to that of Iloprost. Therefore, the following protocols and data are based on studies conducted with Iloprost. Iloprost is a stable synthetic analog of prostacyclin (PGI2) known for its potent vasodilatory and antiplatelet properties, primarily mediated through the activation of the prostacyclin receptor (IP receptor).^[1]

Mechanism of Action

Iloprost mimics the action of prostacyclin by binding to the IP receptor, a G protein-coupled receptor (GPCR).^[1] This binding activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).^[1] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, resulting in a cascade of cellular responses, including smooth muscle relaxation and inhibition of platelet aggregation.^[1] Iloprost has also been shown to exert anti-inflammatory effects by suppressing the release of pro-inflammatory cytokines and inhibiting leukocyte adhesion to the endothelium.^[1]

Signaling Pathway of Iloprost



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References

- 1. What is the mechanism of Iloprost? [synapse.patsnap.com]
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